BenchChemオンラインストアへようこそ!

2-(4-methylnaphthalen-1-yl)acetic acid

COX-2 inhibition NSAID pharmacology enzyme binding affinity

2-(4-Methylnaphthalen-1-yl)acetic acid (CAS 25178-74-9, synonym: 1-methylnaphthalene-4-acetic acid, MNAA) is a naphthalene-derived monocarboxylic acid with a methyl substituent at the 4-position and an acetic acid side chain at the 1-position of the naphthalene ring system. It belongs to the broader class of naphthaleneacetic acids, which are extensively studied as non-steroidal anti-inflammatory drug (NSAID) intermediates, plant growth regulators, and enzyme inhibitors.

Molecular Formula C13H12O2
Molecular Weight 200.2
CAS No. 25178-74-9
Cat. No. B6259660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylnaphthalen-1-yl)acetic acid
CAS25178-74-9
Molecular FormulaC13H12O2
Molecular Weight200.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylnaphthalen-1-yl)acetic acid (CAS 25178-74-9): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-(4-Methylnaphthalen-1-yl)acetic acid (CAS 25178-74-9, synonym: 1-methylnaphthalene-4-acetic acid, MNAA) is a naphthalene-derived monocarboxylic acid with a methyl substituent at the 4-position and an acetic acid side chain at the 1-position of the naphthalene ring system [1]. It belongs to the broader class of naphthaleneacetic acids, which are extensively studied as non-steroidal anti-inflammatory drug (NSAID) intermediates, plant growth regulators, and enzyme inhibitors [2]. Its core structural distinction—the 1,4-substitution pattern on the naphthalene scaffold—sets it apart from the more common 2-naphthylacetic acid pharmacophore found in marketed NSAIDs such as naproxen and the active metabolite of nabumetone (6-methoxy-2-naphthylacetic acid) [3].

Why Generic Naphthaleneacetic Acid Substitution Fails: Structural Determinants for 2-(4-Methylnaphthalen-1-yl)acetic acid Selection


Naphthaleneacetic acid derivatives cannot be treated as interchangeable building blocks or pharmacological probes. The position of the acetic acid moiety on the naphthalene ring (1- vs. 2-substitution) and the nature and position of additional ring substituents fundamentally alter enzyme inhibition profiles, physicochemical properties, and metabolic fate [1]. For example, naproxen, a 2-naphthylacetic acid derivative with a 6-methoxy group, is a potent dual COX-1/COX-2 inhibitor (COX-2 IC50 ~1.53 µM), while simpler 1-naphthylacetic acid (NAA) primarily acts as a PLA2 inhibitor (IC50 13.16 µM) and synthetic auxin [2]. 2-(4-Methylnaphthalen-1-yl)acetic acid occupies a distinct structural niche—a 1-substituted acetic acid with a 4-methyl group—that yields a unique combination of lipoxygenase-predominant inhibition with ancillary COX and carboxylesterase activity [3]. Substituting a generic 1-naphthylacetic acid or a 2-naphthylacetic acid congener into a research protocol would result in fundamentally different target engagement profiles.

Quantitative Differentiation Evidence: 2-(4-Methylnaphthalen-1-yl)acetic acid vs. Closest Analogs


COX-2 Binding Affinity: 2-(4-Methylnaphthalen-1-yl)acetic acid Exhibits ~62-Fold Weaker COX-2 Affinity than Naproxen

In a head-to-head comparison using data from the same curated database (ChEMBL/BindingDB), 2-(4-methylnaphthalen-1-yl)acetic acid demonstrated a COX-2 binding inhibition constant (Ki) of 9.46 × 10⁴ nM (94.6 µM) against human recombinant COX-2 [1]. By contrast, naproxen—a 6-methoxy-2-naphthylacetic acid derivative—exhibits a COX-2 IC50 of 1.53 µM under comparable enzymatic assay conditions [2]. The ~62-fold difference in COX-2 affinity indicates that the target compound is a substantially weaker direct COX-2 ligand, making it unsuitable as a COX-2-dominant anti-inflammatory agent but potentially valuable as a low-COX-activity control compound or as a scaffold for developing dual lipoxygenase/COX inhibitors with reduced COX-mediated gastrointestinal toxicity.

COX-2 inhibition NSAID pharmacology enzyme binding affinity

Lipoxygenase Inhibition Profile: Target Compound Demonstrates Distinct 5-LO/COX Dual Activity vs. Naproxen's COX Selectivity

According to the Medical University of Lublin MeSH classification, 2-(4-methylnaphthalen-1-yl)acetic acid is characterized as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and additionally 'inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent' [1]. This polypharmacological profile differs fundamentally from naproxen, which acts primarily and potently on COX-1 and COX-2 enzymes with no clinically significant lipoxygenase inhibition . The 4-methyl-1-naphthylacetic acid scaffold thus offers a lipoxygenase-first target engagement profile, positioning it as a research tool for dissecting the relative contributions of the LOX vs. COX arms of the arachidonic acid cascade in inflammatory models.

lipoxygenase inhibition dual LOX/COX inhibitor arachidonic acid cascade

Physicochemical Differentiation: LogP and Topological Polar Surface Area Distinguish Target Compound from Naproxen

Computed physicochemical properties reveal measurable differences between 2-(4-methylnaphthalen-1-yl)acetic acid and naproxen that affect formulation, solubility, and membrane permeability predictions. The target compound has a computed XLogP3 of 3.5 [1] (vendor-computed LogP values range from 2.78 to 3.11 ), a topological polar surface area (TPSA) of 37.3 Ų, and a molecular weight of 200.23 g/mol. Naproxen has a higher molecular weight (230.26 g/mol), a TPSA of 46.5 Ų, and a LogP of approximately 3.18 [2]. The lower TPSA of the target compound (37.3 vs. 46.5 Ų) suggests marginally better predicted membrane permeability, while the absence of the methoxy group eliminates a potential site for oxidative O-demethylation, which is a major metabolic pathway for naproxen. These differences are directly relevant for in vitro assay design, where differential solubility and non-specific binding can confound results.

lipophilicity drug-likeness physicochemical profiling

Synthetic Intermediate Utility: 1,4-Substitution Pattern Enables Distinct Derivatization Pathways vs. 2-Naphthylacetic Acids

2-(4-Methylnaphthalen-1-yl)acetic acid serves as a key synthetic building block for the development of naproxen analogs and other NSAID candidates [1]. Its 1-position acetic acid group and 4-position methyl group provide two chemically distinct handles for regioselective functionalization that are not available on the 2-naphthylacetic acid scaffold of naproxen. Specifically, the 4-methyl group can be selectively oxidized or halogenated to introduce additional functionality, while the 1-acetic acid moiety can be elaborated via esterification, amidation, or α-substitution chemistry. This synthetic versatility is evidenced by its use in preparing complex naphthalene-containing enamides with anticancer activity against Huh-7 cells [2] and as a precursor for HIV-1 reverse transcriptase inhibitors featuring a 4-methylnaphthalen-1-yl acetate core [3]. Procurement for medicinal chemistry applications is warranted when the synthetic route requires a 1,4-disubstituted naphthalene template rather than the 2,6-disubstitution pattern of naproxen.

organic synthesis NSAID intermediate naproxen analog

Recommended Procurement and Application Scenarios for 2-(4-Methylnaphthalen-1-yl)acetic acid Based on Quantitative Evidence


Lipoxygenase-Focused Inflammatory Pathway Dissection Studies

Investigators studying the relative contributions of the 5-lipoxygenase (5-LO) pathway versus the cyclooxygenase (COX) pathway in inflammatory models should prioritize 2-(4-methylnaphthalen-1-yl)acetic acid over naproxen or ibuprofen. The compound's MeSH-classified activity as a 'potent lipoxygenase inhibitor' with ancillary COX inhibition [1] provides a complementary pharmacological profile to pure COX inhibitors. Its weak COX-2 binding (Ki = 94.6 µM) [2] minimizes confounding COX-mediated effects at concentrations where LOX inhibition predominates, enabling cleaner dissection of leukotriene-driven inflammatory processes.

Medicinal Chemistry Campaigns Targeting 1,4-Disubstituted Naphthalene Scaffolds

Synthetic chemistry groups pursuing structure-activity relationship (SAR) studies around naphthaleneacetic acid-based drug candidates should procure this compound when the target scaffold requires a 1,4-substitution pattern rather than the 2,6-pattern of naproxen. The 4-methyl group enables regioselective oxidation or halogenation chemistry, while the 1-acetic acid moiety supports standard carboxylate derivatization (amide coupling, esterification, α-alkylation). Published applications include HIV-1 reverse transcriptase non-nucleoside inhibitors featuring a 4-methylnaphthalen-1-yl acetate core [3].

COX-2 Low-Activity Control Compound for NSAID Benchmarking Assays

In biochemical or cell-based assays designed to benchmark novel COX-2 inhibitors, this compound can serve as a structurally related low-activity control. Its COX-2 Ki of 94.6 µM [2] is approximately 62-fold weaker than naproxen (COX-2 IC50 ~1.53 µM), providing a naphthaleneacetic acid-matched negative control that shares the core scaffold but lacks potent COX engagement. This application is particularly valuable when structure-matched inactive controls are required to demonstrate target-specific effects.

Physicochemical Comparator Studies for Naphthaleneacetic Acid Drug Design

The distinct physicochemical signature of 2-(4-methylnaphthalen-1-yl)acetic acid (MW 200.23, TPSA 37.3 Ų, XLogP3 3.5) [4] relative to naproxen (MW 230.26, TPSA 46.5 Ų, XLogP3 3.18) makes it a useful comparator in studies examining how subtle structural modifications to the naphthaleneacetic acid core affect solubility, permeability, and metabolic stability. The absence of the 6-methoxy group eliminates CYP450-mediated O-demethylation, a primary clearance pathway for naproxen, simplifying pharmacokinetic interpretation in early-stage in vitro ADME assays.

Quote Request

Request a Quote for 2-(4-methylnaphthalen-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.